molecular formula C19H23BrN2O3S B2751677 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2361873-10-9

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B2751677
CAS No.: 2361873-10-9
M. Wt: 439.37
InChI Key: ICYOFSHTTCMFMJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromoethoxybenzenesulfonyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 4-bromo-3-ethoxybenzene with a suitable sulfonyl chloride, followed by the reaction with 4-methylphenylpiperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
  • 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
  • 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-ethylphenyl)piperazine

Uniqueness

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of the bromoethoxybenzenesulfonyl group, in particular, may confer distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-3-25-19-14-17(8-9-18(19)20)26(23,24)22-12-10-21(11-13-22)16-6-4-15(2)5-7-16/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYOFSHTTCMFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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